molecular formula C17H13NO2 B14458882 n-(2-Hydroxynaphthalen-1-yl)benzamide CAS No. 72771-51-8

n-(2-Hydroxynaphthalen-1-yl)benzamide

Cat. No.: B14458882
CAS No.: 72771-51-8
M. Wt: 263.29 g/mol
InChI Key: YENFCPBMURAKPF-UHFFFAOYSA-N
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Description

N-(2-Hydroxynaphthalen-1-yl)benzamide (CAS 72771-51-8) is a naphthol-derived benzamide compound of significant interest in scientific research. It is characterized by a hydroxynaphthalene moiety linked to a benzamide group, a structure that confers strong hydrogen-bonding capacity (via the hydroxyl and amide groups) and enables aromatic π-π interactions . This compound serves as a versatile key intermediate in multicomponent reactions (MCRs), particularly in the synthesis of 1-amidoalkyl-2-naphthols, which are recognized as pharmacologically relevant scaffolds . Its derivatives are notably investigated for applications as antimicrobial agents and in metal-catalyzed C–H functionalization studies . The synthesis of this compound and its analogs can be achieved through various efficient methods, including condensation reactions catalyzed by substances like phenylboronic acid under solvent-free conditions or using catalysts such as ZnCl₂/SiO₂, which offer high yields and operational simplicity . Certain structural analogs of this compound, specifically N-((2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl)-4-morpholino benzamides, have demonstrated potent antibacterial activity and exhibit inhibition against M. tuberculosis in research settings . This product is intended for research and development purposes in chemistry and medicine. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

72771-51-8

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

N-(2-hydroxynaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H13NO2/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17(20)13-7-2-1-3-8-13/h1-11,19H,(H,18,20)

InChI Key

YENFCPBMURAKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Hydroxynaphthalen-1-yl)benzamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and benzamide. This reaction can be catalyzed by various acids or bases under different conditions. For instance, the use of acidic ionic liquids or cetrimonium bromide in aqueous medium has been reported to yield high efficiency and operational simplicity .

Industrial Production Methods: Industrial production methods for this compound often involve multi-component reactions (MCRs) due to their high atom economy and procedural convenience. These methods utilize catalysts such as zirconyl triflate or sulfanilic acid under solvent-free conditions to achieve high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: n-(2-Hydroxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted naphthalenes, benzamides, and their derivatives .

Scientific Research Applications

n-(2-Hydroxynaphthalen-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-(2-Hydroxynaphthalen-1-yl)benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs and their distinguishing features:

N-((2-Hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)benzamide (4d/5g) Substituents: 4-Nitrobenzyl group enhances electron-withdrawing effects. Spectral Data: IR peaks at 1643 cm⁻¹ (amide C=O), 1440–1345 cm⁻¹ (NO₂); ¹H NMR signals at δ 7.12 (d, J = 8.4 Hz) for the naphthyl CH group .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituents: Bulky tert-hydroxyethyl and 3-methylbenzamide groups.
  • Application: Acts as an N,O-bidentate ligand for metal catalysis. Confirmed via X-ray crystallography (CCDC 1965367) .

N-((2-Hydroxynaphthalen-1-yl)(substituted phenyl)methyl)-4-morpholino benzamides Substituents: Morpholino group at the benzamide para-position. Bioactivity: Compounds 3b, 3g, and 3k show potent antibacterial activity (MIC: 2–4 µg/mL against S. aureus); 3f and 3h inhibit M. tuberculosis (IC₅₀: 1.5–3.0 µM) .

Substituent Effects on Physicochemical Properties

Melting points (mp) and IR data for select derivatives:

Compound (Substituent) mp (°C) Key IR Peaks (cm⁻¹) Reference
N-((4-chlorophenyl)-derivative 191 3424 (NH/OH), 1633 (C=O), 819 (Ar)
N-((4-methoxyphenyl)-derivative 178 3399 (NH/OH), 1639 (C=O), 1029
N-((3-nitrophenyl)-derivative 220 3413 (NH/OH), 1644 (C=O), 1356

Electron-withdrawing groups (e.g., NO₂, Cl) increase mp due to enhanced crystallinity, while methoxy groups lower mp via steric effects .

Q & A

Q. What are the common synthetic routes for N-(2-Hydroxynaphthalen-1-yl)benzamide and its derivatives?

  • Methodological Answer : A solvent-free multicomponent reaction involving β-naphthol, aldehydes (e.g., m-tolualdehyde), and acetamide catalyzed by phenylboronic acid (393 K, 7 h) is a robust method . Alternative approaches include:
  • Catalyzed Ritter Reaction : Using ZnCl₂/SiO₂ or [MeC(OH)₂]⁺ClO₄⁻ as catalysts for condensation of β-naphthol, benzonitrile, and aldehydes (yields: 84–91%) .
  • Mg(ClO₄)₂-Catalyzed Synthesis : Efficient for derivatives with nitro or methoxy substituents, characterized by FT-IR and NMR .
    Key Table :
CatalystReaction ConditionsYield (%)Derivative Example
Phenylboronic acid393 K, solvent-free, 7 h~80N-[(m-tolyl)(2-hydroxynaphthyl)]
ZnCl₂/SiO₂Reflux, 4–6 h84–91N-[(aryl)(2-hydroxynaphthyl)]
Mg(ClO₄)₂Room temp, 1–2 h75–85Nitro/methoxy-substituted analogs

Q. How is the crystal structure of this compound analyzed?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds. Dihedral angles between naphthalene and benzene rings range from 78.32° to 84.70°, influencing packing efficiency . Comparisons with Cambridge Structural Database (CSD) entries (e.g., methyl carbamate analogs) show consistency in hydrogen-bonding motifs .

Advanced Research Questions

Q. How do substituents on the benzamide/naphthol moieties affect biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies demonstrate:
  • Electron-Withdrawing Groups (e.g., NO₂) : Enhance stability and intermolecular interactions (e.g., N-[(3-nitrophenyl)(2-hydroxynaphthyl)] derivatives show tighter crystal packing via H-bonding) .
  • Hydrophobic Substituents (e.g., CH₃) : Improve membrane permeability, critical for enzyme inhibition (e.g., HDAC inhibition by benzamide analogs like MS-275) .
    Key Table :
SubstituentBiological/Physical EffectExample Derivative
NO₂ (para)Increased H-bonding, higher melting pointN-[(4-nitrophenyl)(2-hydroxynaphthyl)]
OCH₃ (para)Enhanced solubility, moderate activityN-[(4-methoxyphenyl)(2-hydroxynaphthyl)]
Cl (para)Improved lipophilicityN-[(4-chlorophenyl)(2-hydroxynaphthyl)]

Q. What computational methods validate the conformational stability of this compound?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H⋯O = 25.7% contribution in title compound) .
  • DFT Calculations : Optimize geometry and predict vibrational spectra (IR) aligned with experimental data (e.g., C=O stretch at ~1630 cm⁻¹) .

Data Contradictions and Resolution

Q. Why do dihedral angles vary between derivatives in crystallographic studies?

  • Methodological Answer : Discrepancies arise from steric effects of substituents:
  • Bulky Groups (e.g., 4-NO₂) : Increase dihedral angles (84.70° vs. 78.32° in unsubstituted analogs) due to hindered rotation .
  • Resolution : Compare multiple CSD entries (e.g., Bazgire et al. vs. Khanapure et al.) to identify steric/electronic trends .

Q. How to resolve conflicting catalytic efficiencies in synthetic methods?

  • Methodological Answer :
  • ZnCl₂/SiO₂ vs. Mg(ClO₄)₂ : ZnCl₂ favors electron-deficient aldehydes (e.g., nitro), while Mg(ClO₄)₂ is superior for electron-rich substrates (e.g., methoxy) .
  • Validation : Cross-check yields and purity via HPLC or GC-MS for contested reactions .

Methodological Best Practices

Q. What spectroscopic techniques are essential for characterizing derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry (e.g., δ 10.24 ppm for OH in DMSO-d₆ ).
  • FT-IR : Identify key functional groups (e.g., C=O at ~1630 cm⁻¹, O–H at ~3400 cm⁻¹ ).
  • Mass Spectrometry : Verify molecular ions (e.g., m/z 383 [M+] for nitro derivatives ).

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